molecular formula C12H17BN2O4 B7957787 6-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid

6-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid

Cat. No.: B7957787
M. Wt: 264.09 g/mol
InChI Key: IKVZWRSTOHIHKD-UHFFFAOYSA-N
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Description

6-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid is a compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a pyridine ring substituted with an amino group, a carboxylic acid group, and a boronic ester group, making it a valuable building block in various chemical syntheses.

Properties

IUPAC Name

6-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)7-5-6-8(14)15-9(7)10(16)17/h5-6H,1-4H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVZWRSTOHIHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid typically involves the following steps:

    Formation of the Boronic Ester: The boronic ester group is introduced through a reaction between a suitable boronic acid and a diol, such as pinacol, under mild conditions.

    Functionalization of the Pyridine Ring: The pyridine ring is functionalized with an amino group and a carboxylic acid group through various substitution reactions. This can involve the use of reagents such as amines and carboxylic acids or their derivatives.

    Coupling Reactions: The final product is often obtained through coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate for Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various aryl or vinyl derivatives depending on the halide used in the coupling reaction.

Scientific Research Applications

6-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: The compound can be used to create biologically active molecules, such as enzyme inhibitors or receptor ligands.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid largely depends on its application. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine-5-boronic acid pinacol ester: Similar structure but with different functional groups.

    1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring instead of a pyridine ring.

    2-Methoxypyridine-5-boronic acid pinacol ester: Contains a methoxy group instead of an amino group.

Uniqueness

6-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of the boronic ester group allows for efficient carbon-carbon bond formation, while the amino and carboxylic acid groups offer additional sites for functionalization and interaction with biological targets.

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